Octyl D-Galactofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

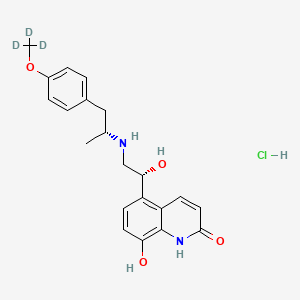

Octyl D-Galactofuranoside is a paramount chemical compound extensively employed in the biomedical sector. It exhibits remarkable potential as a surfactant and emulsifier in diverse drug formulations and research scenarios . It was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .

Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside involves the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity . In order to optimize the mycobacteriostatic activity, 16 new alkyl furanosides were synthesized . They all present the pending alkyl chain in a 1,2-trans configuration relative to the sugar ring . Three families were studied that differ by a substituent on the primary position of the galactofuranose ring, the series, or the pending alkyl chain .Molecular Structure Analysis

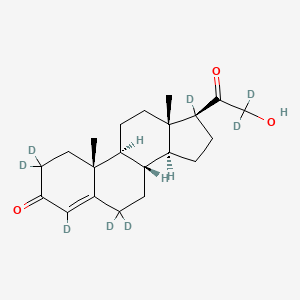

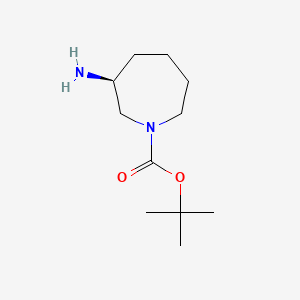

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Octyl D-Galactofuranoside molecule . It contains a total of 48 bonds; 20 non-H bonds, 10 rotatable bonds, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The chemical reactions involving Octyl D-Galactofuranoside are crucial in its role as a bacteriostatic agent. The simple Octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis . The reactions involve the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity .Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside are crucial in its various applications. The thermotropic data of octyl β-d-galactofuranoside were Cryst 67.1 °C SmecticA* 106.4 °C Iso Liq, Cryst 72.3 °C SmecticA* 116.3 °C Iso Liq, Cryst 96.0 °C SmecticA* 128 .科学的研究の応用

Mycobacteriostatic Agent in Tuberculosis Research

Octyl D-Galactofuranoside has been identified as a potent mycobacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. The compound’s mechanism of action was studied using STD NMR on whole cells, highlighting the importance of the alkyl chain and the potential for modulation on the furanosyl entity . This research opens avenues for developing new treatments for tuberculosis, particularly in optimizing the mycobacteriostatic activity through structural modifications of the galactofuranoside.

Immunomodulatory Drug for Leishmaniasis

In the fight against Leishmania donovani infection, Octyl D-Galactofuranoside demonstrated immunomodulatory properties . It was assessed both in vitro and in vivo for its immunostimulating and leishmanicidal properties. The compound, especially in liposomal formulation, significantly reduced parasite proliferation and enhanced the Th1 immune response, which is crucial for healing and preventing relapses in visceral leishmaniasis . This suggests its potential as an adjuvant in combination with current anti-parasitic drugs.

Antitubercular Agent in Biodegradable Material Research

The surfactant properties of Octyl D-Galactofuranoside have been utilized in the development of biodegradable polymeric materials . Specifically, it was incorporated into biodegradable films during hot mixing, showing promise as an antitubercular agent. The films containing the compound displayed crystalline structures on their surface, indicating its potential for medical applications in controlled drug release .

作用機序

Target of Action

The primary target of Octyl D-Galactofuranoside is Aquaporin Z , a protein found in Escherichia coli . This compound also exhibits bacteriostatic activity against Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis .

Mode of Action

Octyl D-Galactofuranoside interacts with its targets, leading to significant changes in their function. It has been shown to have a crucial role in the bacteriostatic activity against mycobacterium smegmatis .

Biochemical Pathways

It has been suggested that the compound may influence the immune response, particularly in the context of leishmania donovani infection

Pharmacokinetics

For instance, liposomal formulations of the compound have been shown to enhance its activity .

Result of Action

Octyl D-Galactofuranoside has been shown to have significant bacteriostatic activity against Mycobacterium smegmatis . In the context of Leishmania donovani infection, the compound has been shown to reduce parasite proliferation and enhance the Th1 immune response .

Action Environment

The action, efficacy, and stability of Octyl D-Galactofuranoside can be influenced by various environmental factors. For instance, the compound’s activity can be enhanced when delivered in liposomal formulations

将来の方向性

The future directions for Octyl D-Galactofuranoside involve its potential use in biomedical applications. It could be tested as an adjuvant in combination with current anti-parasitic drugs, to restore an efficient immune response against infection in a model of immunosuppressed mice . Furthermore, its biophysical properties are crucial for the design of innovative drug delivery systems .

特性

IUPAC Name |

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNXIZRQPJOEU-DHUKMVCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858243 |

Source

|

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202403-49-4 |

Source

|

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

![Carbamic acid, [2-(hydroxyamino)-1-methylethyl]-, 1,1-dimethylethyl ester, (S)-](/img/no-structure.png)